N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS: 536706-70-4) is a pyrimidoindole derivative with a thioacetamide side chain. Its core structure consists of a pyrimido[5,4-b]indole scaffold substituted at the 3-position with a methyl group and at the 2-position with a thioether-linked acetamide bearing a 4-ethylphenyl moiety. This compound belongs to a class of molecules studied for their selective Toll-like receptor 4 (TLR4) modulatory activity, as part of structure–activity relationship (SAR) investigations aimed at optimizing immunotherapeutic agents .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-13-8-10-14(11-9-13)22-17(26)12-28-21-24-18-15-6-4-5-7-16(15)23-19(18)20(27)25(21)2/h4-11,23H,3,12H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAOOYSQGHQWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidoindole moiety and a thioacetamide functional group. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms which are often associated with biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidoindole compounds possess significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.
The proposed mechanism involves the inhibition of key cellular pathways responsible for cancer cell survival and proliferation. Similar compounds have been shown to act as enzyme inhibitors, particularly affecting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar scaffolds have exhibited antimicrobial effects. For example, derivatives containing thiazole or pyrimidine rings have shown promising results against various bacterial strains. Although specific data for this compound is limited, the structural similarity suggests potential antimicrobial efficacy.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several pyrimidoindole derivatives on human cancer cell lines. The results indicated that modifications in the substituent groups significantly influenced the IC50 values across different cell lines.
- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features and Modifications in Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Core Modifications: The target compound’s 3-methyl group (vs. Substitutions at the 8-position (e.g., furan in 2B182C) are linked to increased potency .
- Side Chain Variations : The 4-ethylphenyl group in the target compound introduces a hydrophobic moiety, contrasting with cyclohexyl (1Z105) or smaller alkyl chains (e.g., cyclopentyl in ). Ethylphenyl may balance lipophilicity and metabolic stability compared to bulkier groups .
- Oxidation State : Sulfur oxidation (e.g., sulfonyl/sulfinyl in ) alters electronic properties, but the target compound retains a thioether linkage, which is critical for TLR4 interaction .
SAR Trends :
- 8-Position Substitutions : Furan (2B182C) or benzamide (compound 33) groups enhance potency, suggesting hydrogen-bonding or π-π interactions with TLR4 .
- 3-Position : Methyl (target compound) vs. phenyl (1Z105) may modulate steric effects, though phenyl is more common in active derivatives .
- Side Chain Flexibility : Cyclohexyl (1Z105) offers conformational rigidity, while ethylphenyl (target) may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
